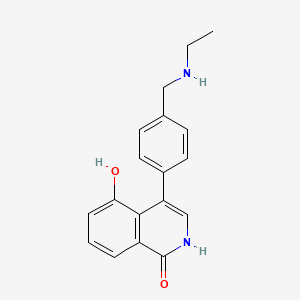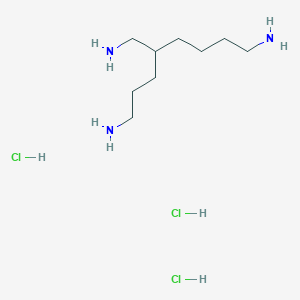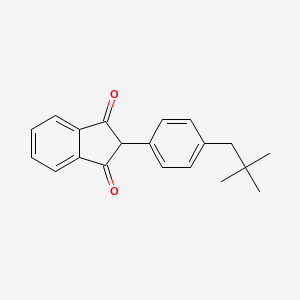![molecular formula C14H24F2N2O2 B11838970 tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate: is a synthetic organic compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol This compound is characterized by its spirocyclic structure, which includes a spiro[45]decane core with two fluorine atoms and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable precursor with N,N-dimethylformamide dimethyl acetal under specific conditions . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve bulk synthesis and purification processes to meet research and commercial demands .
Chemical Reactions Analysis
tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its spirocyclic structure and functional groups .
Comparison with Similar Compounds
tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
These compounds share similar spirocyclic structures but differ in their functional groups and fluorine atom positions. The uniqueness of this compound lies in its specific fluorine substitution pattern and tert-butyl carbamate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-8-azaspiro[4.5]decan-4-yl)carbamate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
NIEVTJVHKAWSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)


![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)

![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)

